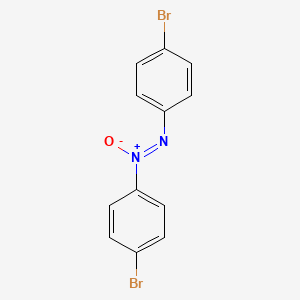

4,4'-Dibromoazoxybenzene

Description

The exact mass of the compound 4,4'-Dibromoazoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36258. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dibromoazoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dibromoazoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXUSIUMPSGLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034030 | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-42-5 | |

| Record name | Diazene, bis(4-bromophenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIBROMOAZOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dibromoazoxybenzene: Structure, Synthesis, and Properties

Foreword: The Role of Substituted Azoxyarenes in Modern Materials Science

Substituted aromatic azoxy compounds, such as 4,4'-dibromoazoxybenzene, represent a pivotal class of molecules at the intersection of organic synthesis and materials science. Their rigid, planar structures and unique electronic properties, stemming from the dipolar azoxy [-N=N⁺(-O⁻)-] functional group, make them highly valuable precursors. They are foundational building blocks for liquid crystals, photoresponsive materials, and specialty dyes.[1] Understanding the synthesis, structure, and spectral characteristics of 4,4'-dibromoazoxybenzene is therefore crucial for researchers aiming to develop novel functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles, to support these endeavors.

Chemical Structure and Identification

4,4'-Dibromoazoxybenzene is a symmetrical aromatic compound where two 4-bromophenyl groups are linked by an azoxy bridge. The presence of the N-oxide introduces a dipole moment and results in a planar, trans-configured molecule, which is the more stable isomer.[1]

-

IUPAC Name: 1,2-Bis(4-bromophenyl)diazene 1-oxide

-

Synonyms: p,p'-Dibromoazoxybenzene

-

Molecular Formula: C₁₂H₈Br₂N₂O

-

CAS Number: 1215-42-5[2]

The structure consists of two para-substituted benzene rings. Due to the symmetry of the molecule, the aromatic protons and carbons on each ring are chemically equivalent, a key feature that simplifies its predicted NMR spectra.

Synthesis Pathway: Reductive Coupling of p-Bromonitrobenzene

The most established and direct route to symmetrical azoxyarenes is the partial reduction of the corresponding nitroaromatic compounds in an alkaline medium.[1][3] While specific, detailed modern protocols for 4,4'-dibromoazoxybenzene are not readily found in recent literature, a robust and analogous procedure for the reduction of nitrobenzene derivatives is well-documented in Organic Syntheses. The following protocol is adapted from these reliable methods, particularly the partial reduction of nitrobenzene using an alkaline alcoholic solution.[4]

The reaction proceeds via the formation of nitrosobenzene and phenylhydroxylamine intermediates, which then condense to form the azoxy linkage.[3][4]

Sources

A Comprehensive Technical Guide to the Synthesis of 4,4'-Dibromoazoxybenzene from 4-bromoaniline

Abstract: This guide provides an in-depth exploration of the synthesis of 4,4'-Dibromoazoxybenzene, a valuable compound in materials science and drug development. The synthesis is achieved through the selective oxidation of 4-bromoaniline. We will delve into the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction selectivity and yield. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a blend of theoretical principles and practical, actionable insights.

Introduction: The Significance of Azoxy Compounds

Azoxy compounds, characterized by the distinctive -N=N(→O)- functional group, represent an important class of molecules with diverse applications. They are the oxidized counterparts of azo compounds and serve as pivotal intermediates in organic synthesis.[1] Their utility spans various industries, where they are employed as liquid crystals, dyes, polymerization inhibitors, reducing agents, and therapeutic agents.[2][3][4] The unique electronic and structural properties conferred by the azoxy moiety also make them subjects of interest in the development of photoresponsive materials and energetic compounds.[3][4]

4,4'-Dibromoazoxybenzene, the subject of this guide, is a symmetrically substituted aromatic azoxy compound. The presence of bromine atoms at the para positions of both phenyl rings enhances its utility as a building block in synthesizing more complex molecules, particularly in the fields of medicinal chemistry and advanced materials science.[5] This guide focuses on a modern, selective, and environmentally conscious approach to its synthesis from the readily available precursor, 4-bromoaniline.

Synthesis Strategy: The Selective Oxidation of Anilines

The conversion of anilines to azoxybenzenes is an oxidative coupling process. The primary challenge in this transformation is controlling the degree of oxidation to prevent the formation of undesired byproducts such as azoarenes (-N=N-) or nitroarenes (-NO₂).[2] The reaction's selectivity is highly dependent on the choice of oxidant, solvent, and, most critically, the acid-base conditions of the medium.[2][6][7]

Modern synthetic methods have shifted towards greener oxidants like hydrogen peroxide (H₂O₂), moving away from stoichiometric heavy metal oxidants such as BaMnO₄ or Pb(OAc)₄.[2] A key insight has been the role of base regulation in directing the reaction pathway. It has been demonstrated that mild bases facilitate the formation of azoxybenzenes, whereas stronger bases tend to push the oxidation further to yield nitroaromatics.[2][7][8]

Plausible Reaction Mechanism

The oxidation of 4-bromoaniline to 4,4'-Dibromoazoxybenzene is believed to proceed primarily through a nitroso intermediate mechanism. This multi-step process can be outlined as follows:

-

Initial Oxidation: The first molecule of 4-bromoaniline is oxidized to form the corresponding N-phenylhydroxylamine derivative, which is then rapidly oxidized further to the 4-bromonitrosobenzene intermediate.

-

Condensation: A second molecule of 4-bromoaniline acts as a nucleophile, attacking the electrophilic nitrogen atom of the protonated 4-bromonitrosobenzene.

-

Dehydration & Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to form 4,4'-dibromoazobenzene.

-

Final Oxidation: The azo intermediate is then oxidized to the final product, 4,4'-Dibromoazoxybenzene.

The following diagram illustrates this mechanistic pathway.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-dibromoazoxybenzene [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 4,4'-Dibromoazoxybenzene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have often observed the critical need for comprehensive technical information on specialized chemical compounds. 4,4'-Dibromoazoxybenzene, a molecule with significant potential in materials science and as a synthetic intermediate, is one such compound where a consolidated guide can accelerate research and development. This document is structured to provide not just a collection of data, but a cohesive understanding of the compound's characteristics, the rationale behind its synthetic pathways, and the interpretation of its analytical data. The aim is to empower researchers with the knowledge to effectively utilize this molecule in their work.

Molecular Structure and Core Properties

4,4'-Dibromoazoxybenzene is a halogenated aromatic compound featuring a central azoxy (-N=N(O)-) functional group linking two para-brominated phenyl rings. This structure imparts a unique combination of properties, including potential for liquid crystallinity and utility as a synthetic building block.

The key identifiers and fundamental properties of 4,4'-Dibromoazoxybenzene are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈Br₂N₂O | PubChem[1] |

| Molecular Weight | 356.01 g/mol | PubChem[1] |

| CAS Number | 1215-42-5 | PubChem[1] |

| Appearance | Reported as straw-yellow leaves | |

| Melting Point | 169-170.5 °C |

Synthesis of 4,4'-Dibromoazoxybenzene

The synthesis of 4,4'-Dibromoazoxybenzene can be approached through several routes, primarily involving the oxidation of the corresponding aniline or the reduction of the nitroaromatic precursor. A common and effective laboratory-scale synthesis involves the reduction of p-bromonitrobenzene.

Synthetic Workflow: Reduction of p-Bromonitrobenzene

This method provides a reliable route to 4,4'-Dibromoazoxybenzene. The workflow is depicted in the diagram below.

Caption: Synthetic workflow for 4,4'-Dibromoazoxybenzene via reduction.

Detailed Experimental Protocol

Materials:

-

p-Bromonitrobenzene

-

Dextrose (or other suitable reducing agent)

-

Ethanol (or other suitable alcohol)

-

Ammonium chloride (optional, as a catalyst)

-

Zinc dust (alternative reducing agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-bromonitrobenzene in an alcoholic solution (e.g., ethanol).

-

Addition of Reducing Agent: To this solution, add the reducing agent. A common method involves the use of dextrose in an alkaline medium. Alternatively, zinc dust in the presence of ammonium chloride can be employed.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled, and the crude product is isolated. This may involve filtration to remove any inorganic salts and evaporation of the solvent. The initial product may appear orange-yellow due to the presence of the corresponding azo compound (4,4'-dibromoazobenzene) as an impurity.

-

Purification: The crude product is purified by repeated recrystallization from a suitable organic solvent, such as ethanol. This process should yield straw-yellow crystals of 4,4'-Dibromoazoxybenzene.

Rationale for Experimental Choices:

-

The choice of a reducing agent is critical. Dextrose in an alkaline medium provides a mild and effective reduction of the nitro group to the azoxy stage. The use of zinc dust is a more classical approach.

-

Recrystallization is a crucial step for removing the more intensely colored 4,4'-dibromoazobenzene impurity, which has a different solubility profile.

Physicochemical Properties

Crystal Structure

4,4'-Dibromoazoxybenzene crystallizes in the monoclinic system. The crystal structure provides fundamental information about the molecular packing and intermolecular interactions in the solid state.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.01 Å |

| b | 6.13 Å |

| c | 26.98 Å |

| β | 111° |

| Volume | 619.1 ų |

| Z | 2 |

Solubility

-

Poorly soluble in polar solvents like water.

-

Soluble in common nonpolar organic solvents such as toluene, hexane, and chloroform.[2]

-

Sparingly to moderately soluble in polar organic solvents like ethanol and acetone.[3]

Thermal Properties

-

Melting Point: A sharp melting point of 169-170.5 °C has been reported for the purified compound.

-

Boiling Point and Thermal Decomposition: Experimental data for the boiling point and a detailed thermal decomposition profile (TGA/DSC) are not available in the reviewed literature. Aromatic azoxy compounds generally exhibit moderate thermal stability, but decomposition can occur at elevated temperatures. The decomposition of related aromatic azo compounds has been studied, and it often involves the cleavage of the C-N and N=N bonds.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4,4'-Dibromoazoxybenzene.

Mass Spectrometry (MS)

The mass spectrum of 4,4'-Dibromoazoxybenzene provides key information about its molecular weight and fragmentation pattern. A GC-MS spectrum is available on PubChem.[1]

Expected Fragmentation Pattern:

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks.

Caption: Plausible fragmentation pathways for 4,4'-Dibromoazoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

The aromatic region will show two sets of doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The chemical shifts of the protons will be influenced by the electron-withdrawing nature of the bromine atoms and the azoxy group. The protons ortho to the azoxy group are expected to be downfield compared to the protons meta to it.

¹³C NMR (Predicted):

-

Four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments in the symmetric molecule.

-

The carbon attached to the bromine (ipso-carbon) will have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. The carbons attached to the nitrogen atoms will be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4,4'-Dibromoazoxybenzene is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1475 | N=N stretch (azoxy) |

| ~1300 | N-O stretch (azoxy) |

| ~1070 | C-Br stretch |

| ~830 | p-disubstituted C-H out-of-plane bend |

Reactivity and Chemical Properties

The reactivity of 4,4'-Dibromoazoxybenzene is primarily dictated by the azoxy group and the brominated aromatic rings.

-

Reduction: The azoxy group can be reduced to the corresponding azo compound (4,4'-dibromoazobenzene) and further to the hydrazo compound or the corresponding anilines under stronger reducing conditions.

-

Wallach Rearrangement: In the presence of strong acids, azoxybenzenes can undergo the Wallach rearrangement to form hydroxyazobenzenes. For 4,4'-Dibromoazoxybenzene, this would likely lead to a mixture of rearranged products.

-

Cycloaddition Reactions: The azoxy group can act as a 1,3-dipole and participate in cycloaddition reactions.

-

Reactions of the Aromatic Rings: The bromine atoms can be substituted via nucleophilic aromatic substitution under harsh conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck) if a suitable catalyst is employed, allowing for further functionalization of the molecule.

Safety and Handling

4,4'-Dibromoazoxybenzene is classified as a hazardous substance.

-

GHS Classification: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Applications and Future Directions

4,4'-Dibromoazoxybenzene is primarily used as an intermediate in the synthesis of more complex organic molecules.[5]

-

Liquid Crystals: The rigid, rod-like structure of azoxybenzenes makes them valuable precursors for liquid crystal materials. The bromine substituents can be used to tune the mesomorphic properties.

-

Specialty Dyes and Pigments: The azoxy and aromatic functionalities are chromophores, and this compound can serve as a building block for novel dyes.

-

Photoresponsive Materials: The related azobenzene compounds are well-known for their photoisomerization properties. While the photochromism of azoxybenzenes is less studied, derivatives of 4,4'-Dibromoazoxybenzene could be explored for applications in photoresponsive materials and nonlinear optical (NLO) devices.[5]

-

Drug Development: The dibrominated aromatic scaffold can be a starting point for the synthesis of novel pharmaceutical compounds, where the bromine atoms can be replaced or used to modulate the compound's properties.

References

-

Solubility of Things. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dibromoazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research, 1(2), 6-9. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,4'-Dibromobiphenyl. Retrieved from [Link]

-

Rotaru, A., Pui, A., & Odochian, L. (2014). Thermal decomposition kinetics of some aromatic azomonoethers. Journal of Thermal Analysis and Calorimetry, 118(1), 281-288. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4'-dibromoazoxybenzene. Retrieved from [Link]

Sources

4,4'-Dibromoazoxybenzene CAS number and molecular weight

An In-depth Technical Guide to 4,4'-Dibromoazoxybenzene

Introduction

4,4'-Dibromoazoxybenzene is an aromatic organic compound featuring an azoxy functional group (-N=N+(O-)-) connecting two 4-bromophenyl rings. As a derivative of azoxybenzene, it belongs to a class of molecules known for their unique chemical properties and applications, particularly in the realm of materials science. The presence of the bromine atoms and the azoxy linkage imparts specific electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of 4,4'-Dibromoazoxybenzene, covering its chemical identity, synthesis, characterization, applications, and safety protocols, tailored for researchers and scientists in chemistry and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 4,4'-Dibromoazoxybenzene is uniquely identified by its CAS number, and its properties are well-documented in various chemical databases.

| Property | Value | Source |

| CAS Number | 1215-42-5 | [1][2][3] |

| Molecular Formula | C₁₂H₈Br₂N₂O | [1][2] |

| Molecular Weight | 356.01 g/mol | [1][2][3] |

| IUPAC Name | (4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium | [2] |

| Synonyms | Diazene, 1,2-bis(4-bromophenyl)-, 1-oxide | [2][3] |

| Appearance | Off-white solid (typical) | [4] |

| Melting Point | 83 - 87 °C | |

| Boiling Point | 219 °C at 1 atm | |

| Solubility | Insoluble in water | [5][6] |

Synthesis of 4,4'-Dibromoazoxybenzene

The synthesis of azoxy compounds can be approached through several routes, including the reductive dimerization of nitroso compounds or the oxidation of azo compounds.[7] A common and effective laboratory-scale synthesis for 4,4'-Dibromoazoxybenzene involves the direct oxidation of the corresponding primary aromatic amine, 4-bromoaniline. This method is advantageous due to the commercial availability of the starting material and a relatively straightforward procedure.

The causality behind this experimental choice lies in the controlled oxidation of the amine. A strong oxidizing agent is required to form the N-N bond and subsequently the N-oxide. A supported oxidant, such as KMnO₄ on FeSO₄, provides a solid-phase system that facilitates the reaction and simplifies the workup process by allowing for filtration to remove the oxidant and its byproducts.[8]

Experimental Protocol: Oxidation of 4-Bromoaniline

This protocol is adapted from a reported synthesis of the related 4,4'-dibromoazobenzene, where the azoxy compound is a potential intermediate or product depending on the reaction conditions.[8]

Materials:

-

4-Bromoaniline (1.75 g, ~10 mmol)

-

Potassium permanganate (KMnO₄) (5 g)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5 g)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Mortar and pestle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Prepare the Oxidant: In a mortar, add equal amounts of KMnO₄ (5 g) and FeSO₄·7H₂O (5 g). Grind the solids together lightly to create a homogeneous mixture. The ferrous sulfate acts as a support and moderator for the permanganate.[8]

-

Set up the Reaction: Place 4-bromoaniline (1.75 g) into a 250 mL round-bottom flask and dissolve it in dichloromethane.

-

Initiate Oxidation: Add the prepared oxidant mixture (10.0 g) to the solution of 4-bromoaniline.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid manganese dioxide byproduct and the oxidant support.

-

Workup - Extraction: Wash the residue on the filter pad with additional portions of CH₂Cl₂ (3 x 15 mL) and diethyl ether (3 x 15 mL) to ensure all product is collected.[8]

-

Drying and Concentration: Combine the organic filtrates and dry the solution over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

-

Purification: The crude 4,4'-Dibromoazoxybenzene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,4'-Dibromoazoxybenzene.

Characterization and Analysis

Post-synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. 4,4'-Dibromoazoxybenzene exhibits distinct spectroscopic properties.

A notable characteristic of azobenzene derivatives is their photoisomerization.[8][9] Under UV irradiation (e.g., 365 nm), the more stable trans-isomer can convert to the cis-isomer. This process can be monitored using UV-Vis spectroscopy, where the absorption peak corresponding to the trans form (around 343 nm) decreases, while a new peak for the cis form emerges at a longer wavelength (around 435 nm).[8] This photoresponsive behavior is central to many of its applications in materials science.

Applications and Research Interest

The primary utility of 4,4'-Dibromoazoxybenzene is as a synthetic intermediate for advanced organic materials.[10]

-

Liquid Crystals: The rigid, rod-like structure of the azoxybenzene core is a common feature in liquid crystalline materials. The bromine substituents can be further functionalized to tune the mesomorphic properties of the final molecules.

-

Specialty Dyes and Optical Materials: Its conjugated aromatic system contributes to its chromophoric properties. It serves as a building block for specialty dyes and pigments.[10] Furthermore, its photoisomerization capability is exploited in the development of photoresponsive materials, such as optical switches and data storage devices.[8][10]

-

Organic Synthesis: In a research context, it is used to study the transformations of azoxy compounds and to design novel functional molecules for electronics and material science.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4,4'-Dibromoazoxybenzene. The compound is classified with several hazards that necessitate careful handling to minimize risk.

Hazard Identification

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle 4,4'-Dibromoazoxybenzene in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Avoid creating dust when handling the solid material.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep it away from incompatible materials such as strong oxidizing agents.[5]

-

Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a designated waste container, and clean the area. Prevent the spill from entering drains, as the material is toxic to aquatic life.[11]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations at an approved waste disposal plant.

References

-

PubChem. (n.d.). 4,4'-Dibromoazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,4'-dibromoazoxybenzene. Retrieved from [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). 4,4'-Dibromoazoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dibromoazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research, 1(2). Bilingual Publishing Group. Retrieved from [Link]

-

Bilingual Publishing Group. (n.d.). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azobenzene, 4,4'-dibromo- (CAS 1601-98-5). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Retrieved from [Link]

-

Chemical-Label.com. (n.d.). Edit chemical label 4,4'-DIBROMOAZOXYBENZENE. Retrieved from [Link]

-

Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4,4'-Dibromoazoxybenzene | C12H8Br2N2O | CID 235166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Dibromoazoxybenzene - CAS:1215-42-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 8. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,4'-dibromoazoxybenzene [myskinrecipes.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Literature review on the synthesis of azoxybenzenes

An In-Depth Technical Guide to the Synthesis of Azoxybenzenes

Abstract

Azoxybenzenes, organic compounds characterized by the Ar-N=N⁺(O⁻)-Ar' functional group, are pivotal intermediates in organic synthesis and possess significant value in materials science, medicinal chemistry, and the dye industry.[1][2] Their applications as liquid crystals, polymers, and therapeutic agents underscore the need for efficient, selective, and sustainable synthetic methodologies.[1] This technical guide provides a comprehensive review of the core strategies for azoxybenzene synthesis, written from the perspective of a Senior Application Scientist. It delves into the causal mechanisms behind experimental choices for the primary synthetic routes: the reductive coupling of nitroaromatics, the oxidative coupling of anilines, and the dimerization of nitrosobenzenes. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for researchers, chemists, and drug development professionals, offering detailed protocols, comparative analyses, and a forward-looking perspective on the field.

Introduction: The Azoxybenzene Core Structure

The azoxy functional group represents an intermediate oxidation state between the nitro group and the azo group. This unique electronic configuration imparts distinct physical and chemical properties, including a characteristic yellow color and the ability to undergo rearrangements like the Wallach rearrangement.[3][4] The synthesis of azoxybenzenes is not merely an academic exercise; it is fundamental to accessing a class of compounds with broad utility. Historically, synthetic methods were often harsh and lacked selectivity, leading to mixtures of azo and azoxy compounds or over-reduced products like anilines.[5] Modern synthetic chemistry has introduced a range of methodologies, from classic reductions with stoichiometric reagents to sophisticated catalytic systems, that offer greater control over product selectivity and are more aligned with the principles of green chemistry.

This guide will systematically explore the predominant synthetic pathways, focusing on the underlying logic that governs reaction outcomes and providing practical, validated protocols for implementation in a research or process development setting.

Core Synthetic Strategies and Mechanistic Causality

The synthesis of azoxybenzenes generally converges on a key mechanistic step: the condensation of an aryl nitroso compound with an aryl hydroxylamine.[3][6][7][8] The various synthetic strategies are, in essence, different methods for generating these two crucial intermediates in the same reaction vessel.

Caption: Core pathways to azoxybenzene converge on key intermediates.

Reductive Coupling of Nitroaromatics

The partial reduction of nitroaromatics is one of the most established and versatile methods for synthesizing azoxybenzenes.[9] The core challenge lies in controlling the reduction to stop at the desired azoxy stage, preventing further reduction to azo compounds or anilines.[8][10] The reaction proceeds through the formation of nitrosobenzene and phenylhydroxylamine, which then condense.[6]

Causality in Reductant and Catalyst Selection:

-

Classical Reductants: Reagents like sodium alkoxides in alcohol have been used for many years.[6] The alkoxide acts as the reducing agent, and the reaction is typically run at reflux. However, control can be difficult.

-

Photocatalytic Methods: A greener and often more selective approach involves the use of visible light.[11] This method can be catalyst-free, proceeding at room temperature under air.[3][4] The light provides the energy to promote the nitro group to an excited state, facilitating hydrogen abstraction and subsequent coupling.[3] Continuous flow microreactors have been shown to dramatically improve selectivity for azoxybenzenes over aniline or other intermediates that may form in batch reactions.[11][12]

-

Heterogeneous Catalysis: Supported metal nanoparticles, such as silver-copper alloys, offer a robust and recyclable catalytic system.[10][13] The localized surface plasmon resonance (LSPR) effect in these nanoparticles, induced by visible light, generates excited "hot-electrons" that can efficiently drive the selective reduction of the nitro group.[10] The choice of metal is critical; alloying copper with silver has been shown to shift selectivity from azobenzene (with pure Ag) to the desired azoxybenzene.[10]

Oxidation of Anilines

The oxidation of anilines is an attractive alternative route due to the widespread availability and lower cost of aniline precursors.[2] The key to this method is selecting an oxidant and reaction conditions that favor the formation of the azoxy product over azo or nitro compounds.

Causality in Oxidant and Base Selection:

-

Hydrogen Peroxide (H₂O₂): H₂O₂ is an ideal "green" oxidant, as its only byproduct is water. Its effectiveness is highly dependent on the catalyst and reaction medium.[14][15]

-

Heterogeneous Catalysts: Niobium oxides (Nb₂O₅) have emerged as exceptionally active and selective heterogeneous catalysts for this transformation.[15][16] A high surface area, achieved through methods like supercritical-CO₂-assisted synthesis, significantly enhances catalytic activity, allowing for very low catalyst loading and rapid, exothermic reactions at room temperature.[15] Peroxo groups immobilized on the catalyst surface are essential for activating the aniline.[16]

-

The Critical Role of the Base: The choice of base is a powerful tool for controlling product selectivity. A recent study demonstrated that using H₂O₂ as the oxidant, a weak base like sodium fluoride (NaF) selectively yields azoxybenzene. In contrast, a strong base like sodium methoxide (NaOMe) promotes further oxidation to the corresponding nitrobenzene.[14][17] This provides a simple, metal-free method to tune the reaction outcome by merely adjusting the alkalinity.[17]

Reductive Dimerization of Nitrosobenzenes

This method offers a highly direct and often clean route to azoxybenzenes, as it begins with one of the key intermediates required for the final condensation step.

Causality in Catalyst Selection:

-

Catalyst-Free Dimerization: Substituted azoxybenzenes can be prepared effectively by simply heating nitrosobenzenes in a suitable solvent like isopropanol, which acts as the reducing agent.[1][9] This procedure avoids byproducts and over-reduction issues common in other methods.[1] Reactivity is influenced by electronic effects: electron-withdrawing groups on the nitrosobenzene enhance the reaction rate, while electron-donating groups slow it down.[1]

-

Organocatalysis: A cost-effective and environmentally friendly approach utilizes N,N-Diisopropylethylamine (DIPEA, Hünig's base) as a catalyst in water at room temperature.[2] The proposed mechanism involves a single electron transfer (SET) from DIPEA to nitrosobenzene, initiating a radical cascade that leads to the azoxy product.[18] This method is also amenable to a one-pot procedure starting from anilines, which are first oxidized in situ to nitrosobenzenes with oxone before the addition of DIPEA.[2][18]

The Core Condensation Mechanism

The formation of the azoxy bond is broadly accepted to occur via the condensation of a nitrosoarene with an N-arylhydroxylamine. Kinetic studies have shown this condensation step is typically very fast compared to the preceding reduction or oxidation steps used to form the intermediates.[6] The process involves a nucleophilic attack followed by dehydration.

Caption: The key condensation step forming the azoxy linkage.

This pathway explains why both the partial reduction of nitroarenes and the partial oxidation of anilines are effective: both routes provide access to the necessary pool of nitroso and hydroxylamine intermediates required for the rapid condensation.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as substrate availability, desired scale, sensitivity of functional groups, and green chemistry considerations.

| Method | Typical Precursor | Key Reagents/Conditions | Advantages | Disadvantages | Key References |

| Reductive Coupling | Nitrobenzene | Visible light; Ag-Cu/ZrO₂ catalyst | Green (photocatalysis), high selectivity with specific catalysts, mild conditions. | Can lead to over-reduction, selectivity can be catalyst/solvent dependent. | [3][10][11][13] |

| Oxidative Coupling | Aniline | H₂O₂, Nb₂O₅ catalyst; or H₂O₂, NaF (weak base) | Uses inexpensive anilines, "green" oxidant (H₂O₂), selectivity tunable by base strength. | Risk of over-oxidation to nitro compounds, catalyst synthesis can be complex. | [14][15][16][17] |

| Nitroso Dimerization | Nitrosobenzene | Heat in i-PrOH; or DIPEA in H₂O | High yields, clean reaction, often catalyst-free or uses simple organocatalyst, mild conditions. | Nitroso precursors can be less stable/available than nitrobenzenes or anilines. | [1][2][9][18] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, grounded in published, peer-reviewed literature.

Protocol 5.1: Organocatalytic Synthesis from Nitrosobenzene via Reductive Dimerization

Adapted from Çetin and Tanyeli, ACS Omega, 2023.[2]

Objective: To synthesize azoxybenzene from nitrosobenzene using DIPEA as an organocatalyst in water.

Methodology:

-

To a 25 mL round-bottom flask, add nitrosobenzene (0.2 mmol, 21.4 mg).

-

Add 2 mL of deionized water to the flask.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg, 0.25 equivalents).

-

Equip the flask with a magnetic stir bar and stir the resulting suspension vigorously at room temperature (20-25 °C) for 16 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The green nitrosobenzene spot will be consumed and a new, yellow spot corresponding to azoxybenzene will appear.

-

Upon completion, dilute the reaction mixture with 5 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude yellow solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure azoxybenzene product. An expected yield is typically >90%.[2]

Protocol 5.2: One-Pot Synthesis from Aniline via Oxidation/Reductive Dimerization

Adapted from Çetin and Tanyeli, ACS Omega, 2023.[2][18]

Objective: To synthesize azoxybenzene from aniline in a one-pot, two-step procedure.

Methodology:

-

Step 1 (Oxidation): To a 50 mL round-bottom flask, add aniline (0.2 mmol, 18.6 mg).

-

Add a solvent mixture of acetonitrile (CH₃CN) and water (1:1, 2.0 mL).

-

To the stirring solution, add Oxone® (potassium peroxymonosulfate, 2.2 equivalents) portion-wise over 5 minutes.

-

Stir the reaction at room temperature for 2 hours. The solution will typically turn green, indicating the formation of the nitrosobenzene intermediate.

-

Step 2 (Dimerization): To the same flask containing the in situ generated nitrosobenzene, add DIPEA (0.25 equivalents).

-

Continue to stir the reaction at room temperature for an additional 16 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dilute the remaining aqueous residue with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography as described in Protocol 5.1. Expected yields are in the range of 60-90%.[18]

Conclusion and Future Outlook

The synthesis of azoxybenzenes has evolved significantly from classical, often non-selective methods to modern, highly controlled catalytic and photochemical processes. The guiding principle remains the efficient generation and condensation of nitroso and hydroxylamine intermediates. Current research emphasizes the use of green oxidants like H₂O₂, visible light as a sustainable energy source, and the development of robust, recyclable heterogeneous catalysts.[10][14] The ability to tune product selectivity between azoxybenzenes and other reduction/oxidation products simply by altering base strength represents a significant advance in operational simplicity and chemical elegance.[17]

Future research will likely focus on expanding the substrate scope for unsymmetrical azoxybenzenes, developing even more active and cost-effective catalytic systems based on earth-abundant metals, and integrating these synthetic routes into continuous flow platforms for scalable, on-demand production. The convergence of photocatalysis, electrocatalysis, and biocatalysis holds immense promise for creating novel, ultra-efficient, and environmentally benign pathways to this important class of molecules.

References

-

Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630. [Link]

-

D'Angelo, M. A., et al. (2022). Direct photochemical route to azoxybenzenes via nitroarene homocoupling. Organic & Biomolecular Chemistry. [Link]

-

Fujii, Y., & Mori, Y. (2019). Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions. Reaction Chemistry & Engineering. [Link]

-

Oae, S., Fukumoto, T., & Yamagami, M. (1963). The Mechanism of Azoxybenzene Formation. Bulletin of the Chemical Society of Japan, 36(6), 728-732. [Link]

-

Zhao, W., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

-

D'Angelo, M. A., et al. (2022). Direct photochemical route to azoxybenzenes via nitroarene homocoupling. Organic & Biomolecular Chemistry, 20(22), 4583-4588. [Link]

-

Chen, Y.-F., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Semantic Scholar. [Link]

-

Fujii, Y., & Mori, Y. (2019). Selective synthesis of azoxybenzenes from nitrobenzenes by the visible light irradiation using flow microreactors. ResearchGate. [Link]

-

Caravati, M., et al. (2019). Niobium oxide prepared through a novel supercritical-CO2-assisted method as a highly active heterogeneous catalyst for the synthesis of azoxybenzene from aniline. Green Chemistry, 21(22), 6133-6142. [Link]

-

Wang, T., et al. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 20(1), 163-171. [Link]

-

da Silva, A. G. M., et al. (2020). Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature. New Journal of Chemistry, 44(28), 12163-12172. [Link]

-

Various Authors. (2022). Selective oxidation of anilines to azoxybenzenes, azobenzenes and... ResearchGate. [Link]

-

Li, G., et al. (2021). Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Angewandte Chemie International Edition, 60(12), 6382-6385. [Link]

-

Wikipedia contributors. (n.d.). Azoxybenzene. Wikipedia. [Link]

-

Zhao, W., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

-

Çetin, M., & Tanyeli, C. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. [Link]

-

Çetin, M., & Tanyeli, C. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. [Link]

-

Chuang, G. J., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. ResearchGate. [Link]

-

Tavakolian, M., Saki, S., & Hosseini-Sarvari, M. (2025). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. RSC Publishing. [Link]

-

D'Angelo, M. A., et al. (2022). Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. ResearchGate. [Link]

Sources

- 1. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 2. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Azoxybenzene - Wikipedia [en.wikipedia.org]

- 8. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niobium oxide prepared through a novel supercritical-CO2-assisted method as a highly active heterogeneous catalyst for the synthesis of azoxybenzene from aniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of Azoxybenzenes: From a 19th Century Discovery to Modern Synthetic Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Azoxybenzenes represent a fascinating class of organic compounds characterized by the Ar-N=N+(O−)-Ar' functional group.[1] They can be considered as N-oxides of the more commonly known azo compounds and exist as stable trans and cis isomers, with the trans isomer being generally more stable.[1] Their unique electronic and structural properties have made them valuable in a range of applications, from liquid crystals and polymers to medicinal chemistry.[2] This guide provides an in-depth exploration of the discovery, history, synthesis, and key reactions of substituted azoxybenzenes, offering a technical resource for scientists engaged in organic synthesis and drug development.

Part 1: The Historical Journey: Discovery and Key Milestones

The story of azoxybenzenes begins in the mid-19th century with the pioneering work of Russian chemist Nikolai Zinin. While investigating the reduction of nitroaromatic compounds, Zinin made a series of groundbreaking discoveries. In 1842, he successfully synthesized aniline by reducing nitrobenzene, a reaction that would become foundational to the synthetic dye industry.[3][4] Continuing this line of inquiry, in 1845, Zinin reported the synthesis of azoxybenzene itself.[5] This discovery was a direct result of his broader exploration into the reduction of nitro compounds using reagents like ammonium sulfide.[3][4]

Following their discovery, the precise structure of azoxybenzenes remained a subject of investigation. A pivotal moment in understanding their reactivity came in 1880 with the discovery of the Wallach rearrangement by Otto Wallach.[6][7] He observed that treating azoxybenzene with concentrated sulfuric acid resulted in its isomerization to p-hydroxyazobenzene.[6][7][8] This acid-catalyzed reaction highlighted the unique chemical nature of the azoxy linkage and provided an important synthetic route to hydroxylated azo compounds, which are valuable precursors for dyes.[9]

Part 2: Synthetic Methodologies: A Practical Guide

The synthesis of substituted azoxybenzenes has evolved significantly since Zinin's initial work. Modern methods offer greater control, efficiency, and substrate scope. The primary synthetic strategies can be broadly categorized into reductive and oxidative pathways.

Reductive Dimerization of Nitrosobenzenes

A prevalent and effective method for preparing substituted azoxybenzenes is the reductive dimerization of nitrosobenzenes.[2] This approach often proceeds without the need for additional catalysts or reagents and is applicable to a wide range of substrates.[2] The reaction mechanism involves the formation of a dimer, followed by nucleophilic attack and subsequent reduction steps.[2]

The choice of solvent can influence the reaction's efficiency, with isopropanol often yielding good results.[2] The electronic nature of the substituents on the nitrosobenzene plays a key role; electron-withdrawing groups tend to enhance reactivity, while electron-donating groups can slow the reaction down.[2]

Experimental Protocol: Synthesis of a Symmetrical Azoxybenzene via Reductive Dimerization

-

Dissolution: Dissolve the desired substituted nitrosobenzene in a suitable solvent, such as isopropanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure azoxybenzene.

Oxidation of Anilines and Azo Compounds

An alternative strategy involves the oxidation of anilines or their corresponding azo compounds. Various oxidizing agents can be employed, with peroxy acids being a common choice for the oxidation of azobenzenes. More recently, methods using hydrogen peroxide with selenium catalysts have been developed for the direct oxidation of anilines to azoxyarenes.[10]

The choice of catalyst can be crucial in determining the final product. For instance, using selenium dioxide or sodium seleninate as a catalyst with hydrogen peroxide tends to favor the formation of azoxyarenes, whereas diphenyl diselenide may lead to the corresponding nitroarenes.[10]

Conceptual Workflow: Synthesis of Azoxybenzenes

The following diagram illustrates the primary synthetic routes leading to substituted azoxybenzenes.

Caption: Key synthetic pathways to substituted azoxybenzenes.

Synthesis of Unsymmetrical Azoxybenzenes

The synthesis of unsymmetrical azoxybenzenes (where the two aryl groups are different) presents a greater challenge due to the potential for forming a mixture of products. However, several strategies have been developed to address this. One approach involves the condensation of two different nitrosobenzenes, which can yield separable regioisomers.[2] Another modern and powerful method is the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes, which selectively produces unsymmetrical azoxybenzenes.[11][12]

Part 3: The Wallach Rearrangement: A Mechanistic Deep Dive

The Wallach rearrangement remains one of the most significant reactions of azoxyarenes.[6] It is the conversion of an azoxybenzene to a p-hydroxyazobenzene under strong acid conditions, typically concentrated sulfuric acid.[6][8]

The mechanism of this rearrangement has been the subject of extensive study and is believed to involve a dicationic intermediate.[7][8] Kinetic studies have shown that the reaction involves two protons.[6][7] Isotopic labeling experiments have confirmed that the oxygen atom in the final hydroxyl group comes from the solvent (water) and not from the original azoxy group, indicating an intermolecular process.[8]

Mechanism: The Wallach Rearrangement

The following diagram outlines the currently accepted mechanism for the Wallach rearrangement.

Caption: The acid-catalyzed mechanism of the Wallach rearrangement.

Part 4: Characterization and Data

The structural elucidation of substituted azoxybenzenes relies on standard spectroscopic techniques.

| Technique | Observation |

| ¹H NMR | The aromatic protons typically appear in the range of 7.0-8.5 ppm. The protons on the ring attached to the N-oxide nitrogen are often shifted downfield compared to those on the other ring. |

| ¹³C NMR | Aromatic carbons resonate in the 120-150 ppm region. The carbons directly attached to the nitrogen atoms are typically found in the more deshielded part of this range. |

| IR Spectroscopy | The N=N stretching vibration is often weak or absent due to symmetry. A strong band corresponding to the N-O stretch is typically observed in the range of 1250-1300 cm⁻¹. |

| Mass Spectrometry | Molecular ion peaks are usually observed. Fragmentation patterns can be complex but may involve cleavage of the N-N or N-Ar bonds. |

Conclusion

From its discovery by Nikolai Zinin in 1845, the field of substituted azoxybenzene chemistry has grown substantially. The initial challenges of synthesis and structural determination have given way to a sophisticated understanding of their formation and reactivity. The development of selective methods for both symmetrical and unsymmetrical azoxybenzenes, coupled with a deep mechanistic understanding of reactions like the Wallach rearrangement, has solidified their role as versatile building blocks in modern organic chemistry. For researchers in materials science and drug development, these compounds continue to offer a rich scaffold for innovation, carrying forward a legacy that began over 175 years ago.

References

-

Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630. Available at: [Link]

-

Chen, J., Yao, F., Jiang, Y., Qin, X., & Cong, Z. (2021). Synthesis of Unsymmetrical Azoxyarenes via Copper‐Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Anilines with Nitrosoarenes. Chemistry – An Asian Journal, 16(7), 363-367. Available at: [Link]

-

Russia-InfoCentre. (n.d.). Nikolai Zinin Russian chemist. Retrieved from [Link]

-

Wikipedia. (2023). Wallach rearrangement. Retrieved from [Link]

-

Szostak, M. (2021). Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. Redalyc. Available at: [Link]

-

Grokipedia. (n.d.). Wallach rearrangement. Retrieved from [Link]

-

chemeurope.com. (n.d.). Wallach rearrangement. Retrieved from [Link]

-

Buncel, E., & Lawton, B. T. (1965). Kinetics and mechanism of the acid-catalyzed rearrangement of azoxybenzene. Canadian Journal of Chemistry, 43(4), 862-875. Available at: [Link]

-

Encyclopedia.com. (n.d.). Zinin, Nikolay Nikolaevich. Retrieved from [Link]

-

Wikipedia. (2023). Azoxy compounds. Retrieved from [Link]

-

Capperucci, A., Dalia, C., Cenni, A., & Tanini, D. (2023). Synthesis of nitroarenes and azoxyarenes through the selenium-mediated on water oxidation of aryl amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 459-466. Available at: [Link]

Sources

- 1. Azoxy compounds - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 3. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Nikolai Zinin Russian chemist :: people :: Russia-InfoCentre [russia-ic.com]

- 6. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Wallach_rearrangement [chemeurope.com]

- 9. grokipedia.com [grokipedia.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dibromoazoxybenzene

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Photophysical Landscape of a Halogenated Azoxybenzene

4,4'-Dibromoazoxybenzene is a halogenated aromatic azoxy compound with significant potential in materials science and medicinal chemistry. Its structural similarity to the well-studied azobenzene photoswitches suggests a rich and complex photophysical profile, including the likelihood of photoisomerization and other light-induced phenomena. This technical guide provides a comprehensive overview of the predicted photophysical properties of 4,4'-Dibromoazoxybenzene, grounded in the established behavior of related azoxy and azo compounds. For researchers and drug development professionals, this document serves as a foundational resource, offering not only a theoretical framework but also detailed experimental protocols for the synthesis and in-depth photophysical characterization of this intriguing molecule. The insights and methodologies presented herein are designed to empower scientists to harness the unique light-responsive characteristics of 4,4'-Dibromoazoxybenzene for innovative applications, such as the development of novel photosensitizers and targeted drug delivery systems.

Predicted Photophysical Properties and Electronic Transitions

The photophysical behavior of 4,4'-Dibromoazoxybenzene is governed by the electronic transitions within its chromophore, which consists of two brominated phenyl rings connected by an azoxy bridge (-N=N(O)-). The presence of the bromine atoms and the oxygen atom on the azoxy moiety is expected to significantly influence the energy levels and transition probabilities compared to unsubstituted azobenzene.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of 4,4'-Dibromoazoxybenzene is predicted to be dominated by two main absorption bands, characteristic of azoxybenzene derivatives:

-

The π→π* Transition: A strong absorption band is anticipated in the UV-A region, likely between 320 and 360 nm. This transition corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The presence of the electron-withdrawing bromine atoms may cause a slight blue or red shift compared to unsubstituted azoxybenzene, depending on the interplay of inductive and mesomeric effects. For the closely related 4,4'-dibromoazobenzene, the trans isomer exhibits a strong absorption peak at 343 nm.[1][2][3][4]

-

The n→π* Transition: A weaker, lower-energy absorption band is expected in the visible region, likely between 400 and 450 nm. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azoxy group to a π* antibonding orbital. This transition is typically symmetry-forbidden, resulting in a lower molar absorptivity compared to the π→π* transition.

The absorption spectrum is crucial for determining the optimal wavelengths for photoisomerization studies and other photochemical experiments.

Table 1: Predicted UV-Visible Absorption Characteristics of 4,4'-Dibromoazoxybenzene

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (M-1cm-1) |

| π→π | 320 - 360 | > 10,000 |

| n→π | 400 - 450 | < 1,000 |

Photoisomerization

Upon absorption of light, 4,4'-Dibromoazoxybenzene is expected to undergo reversible trans-cis isomerization, a hallmark of azobenzene-type molecules.

-

trans-to-cis Isomerization: Irradiation with UV-A light corresponding to the π→π* transition is predicted to induce the conversion of the thermodynamically more stable trans isomer to the cis isomer.

-

cis-to-trans Isomerization: The reverse isomerization can likely be triggered by irradiation with visible light, exciting the n→π* transition of the cis isomer. This back-isomerization can also occur thermally in the dark.

The efficiency of these photoisomerization processes is quantified by the photoisomerization quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

Luminescence Properties: Fluorescence and Phosphorescence

The luminescence properties of azoxybenzene derivatives are generally weak due to the efficient photoisomerization pathway, which provides a rapid non-radiative decay channel for the excited state.

-

Fluorescence: Any potential fluorescence from 4,4'-Dibromoazoxybenzene is expected to be very weak, with a low quantum yield. If observable, it would likely originate from the S1 excited state and be characterized by a small Stokes shift.

-

Phosphorescence: The presence of heavy bromine atoms could enhance spin-orbit coupling, potentially increasing the probability of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This could lead to observable phosphorescence at longer wavelengths and with a longer lifetime compared to fluorescence. The investigation of phosphorescence would likely require low-temperature and deoxygenated conditions to minimize non-radiative decay of the triplet state.

Jablonski Diagram for 4,4'-Dibromoazoxybenzene

The following Jablonski diagram illustrates the predicted electronic states and transitions for 4,4'-Dibromoazoxybenzene.

Caption: Workflow for the synthesis of 4,4'-Dibromoazobenzene.

Materials:

-

4-Bromoaniline

-

Potassium permanganate (KMnO₄)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Basic alumina for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare the Oxidant: In a mortar, lightly grind equal amounts of KMnO₄ and FeSO₄·7H₂O to obtain a homogeneous mixture.

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline in dichloromethane. Add the prepared oxidant mixture to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the mixture to room temperature and filter through celite. Wash the residue with dichloromethane and ether.

-

Drying and Concentration: Dry the resulting solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on basic alumina using a mixture of n-hexane and ethyl acetate as the eluent.

-

Drying: Dry the purified product in a vacuum oven to obtain an orange-red solid.

Step 2: Oxidation to 4,4'-Dibromoazoxybenzene

Materials:

-

4,4'-Dibromoazobenzene

-

Glacial acetic acid

-

Hydrogen peroxide (30%)

Procedure:

-

Dissolution: Dissolve 4,4'-Dibromoazobenzene in glacial acetic acid in a round-bottom flask.

-

Oxidation: Slowly add hydrogen peroxide (30%) to the solution while stirring.

-

Reaction: Heat the mixture gently (e.g., in a water bath at 60-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 4,4'-Dibromoazoxybenzene.

Photophysical Characterization

Caption: Experimental workflow for photophysical characterization.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the π→π* and n→π* transitions.

-

Protocol:

-

Prepare a stock solution of 4,4'-Dibromoazoxybenzene of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 250-600 nm.

-

Identify the λmax for each absorption band.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).

-

2. Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

-

Protocol:

-

Prepare a dilute solution of 4,4'-Dibromoazoxybenzene with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the λmax of the lowest energy absorption band (n→π* transition).

-

Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

-

3. Phosphorescence Spectroscopy

-

Objective: To measure the phosphorescence emission spectrum and lifetime.

-

Protocol:

-

Prepare a solution of 4,4'-Dibromoazoxybenzene in a rigid matrix (e.g., a frozen organic solvent like ethanol at 77 K or a polymer film).

-

Deoxygenate the sample by bubbling with an inert gas (e.g., argon or nitrogen).

-

Record the phosphorescence spectrum using a spectrofluorometer equipped with a phosphorescence accessory (which includes a means of time-gating the emission to separate it from prompt fluorescence).

-

Measure the phosphorescence lifetime by monitoring the decay of the emission intensity after pulsed excitation.

-

Potential Applications in Drug Development and Research

The predicted photoswitchable nature of 4,4'-Dibromoazoxybenzene opens up a range of potential applications in drug development and biomedical research.

Photoswitchable Drug Delivery Systems

The ability to control the geometry and polarity of 4,4'-Dibromoazoxybenzene with light makes it a candidate for incorporation into smart drug delivery systems. [5][6][7][8][9]For instance, a drug could be conjugated to the molecule or encapsulated within a nanocarrier functionalized with it. Upon irradiation at a specific wavelength, the conformational change from trans to cis could trigger the release of the drug at a targeted site, offering spatiotemporal control over drug administration and potentially reducing off-target side effects.

Photodynamic Therapy (PDT)

As a photosensitizer in photodynamic therapy, a molecule must be able to generate reactive oxygen species (ROS) upon light activation. [10][11][12][13][14]The potential for 4,4'-Dibromoazoxybenzene to be excited to a triplet state, enhanced by the heavy atom effect of bromine, suggests it could act as a photosensitizer. Upon excitation, it could transfer its energy to molecular oxygen, generating singlet oxygen, a highly cytotoxic species that can induce cell death in cancerous tissues.

Molecular Probes and Biosensors

The changes in the spectroscopic properties of 4,4'-Dibromoazoxybenzene upon isomerization could be exploited in the design of molecular probes and biosensors. For example, the molecule could be designed to interact with a specific biological target, with the binding event influencing its photoisomerization behavior or its fluorescence/phosphorescence properties, thus providing a detectable signal.

Conclusion

While specific experimental data on the photophysical properties of 4,4'-Dibromoazoxybenzene are currently limited in the public domain, this technical guide provides a robust predictive framework and a clear experimental roadmap for its comprehensive characterization. Based on the behavior of analogous azoxy and azo compounds, 4,4'-Dibromoazoxybenzene is expected to exhibit interesting photochromic behavior, characterized by reversible trans-cis isomerization upon irradiation with UV and visible light. The presence of heavy bromine atoms may also impart phosphorescent properties. The detailed synthetic and characterization protocols provided herein are intended to facilitate further research into this promising molecule. The potential applications in photoswitchable drug delivery, photodynamic therapy, and as molecular probes underscore the importance of a thorough investigation of its photophysical properties, which could pave the way for new advancements in medicine and materials science.

References

-

Photoswitchable Materials for drug delivery. (n.d.). Universidade de Lisboa. Retrieved from [Link]

- Jia, S., Fong, W.-K., Graham, B., & Boyd, B. J. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications.

- Zhang, Z., et al. (2024). Discovering Photoswitchable Molecules for Drug Delivery with Large Language Models and Chemist Instruction Training. bioRxiv.

- Jia, S., Fong, W.-K., Graham, B., & Boyd, B. J. (2018).

- Lee, S., et al. (2012). Photoswitchable Nanoparticles for Triggered Tissue Penetration and Drug Delivery. Journal of the American Chemical Society, 134(37), 15453–15459.

- Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Bilingual Publishing Group.

- An, G., et al. (2021).

- Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene.

- Zhen, R., et al. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene.

-

ResearchGate. (n.d.). Typical chemical structures and UV–vis absorption spectra of some... Retrieved from [Link]

- Synthesis of fluorous photosensitizers for photodynamic therapy applic

-

ResearchGate. (n.d.). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Retrieved from [Link]

- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. PMC.

- Direct photochemical route to azoxybenzenes via nitroarene homocoupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

-

Wikipedia. (n.d.). Azoxybenzene. Retrieved from [Link]

- Applications of Natural Compounds in the Photodynamic Therapy of Skin Cancer. (n.d.). Request PDF.

- Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxid

- Hogness, T. R., & Pot, A. (1940). Ultraviolet absorption spectra of seven substituted benzenes.

- Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. (2023). PMC.

- Supporting information outlining the synthesis of azobenzene crosslinkers. (n.d.). The Royal Society of Chemistry.

- Analyzing Intrinsic Molecular Dynamics in Alkyl Azoxybenzene Compounds using Functional Data Analysis for Intermolecular Potenti. (2024). Preprints.org.

- AZOXYBENZENE AldrichCPR. (n.d.). Sigma-Aldrich.

- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.